Methyl 4-ethynylpyridine-3-carboxylate
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Overview
Description
Methyl 4-ethynylpyridine-3-carboxylate is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is a derivative of pyridine, featuring an ethynyl group at the 4-position and a carboxylate ester at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethynylpyridine-3-carboxylate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction scheme involves the coupling of a halogenated pyridine derivative with an ethynylboronic acid or its ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethynylpyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alkenyl or alkyl derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitutions can use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a variety of substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Methyl 4-ethynylpyridine-3-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 4-ethynylpyridine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pyridine ring can also engage in π-π stacking interactions and hydrogen bonding, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 4-ethynylpyridine-3-carboxylate can be compared with other pyridine derivatives, such as:
Methyl 3-fluoropyridine-4-carboxylate: This compound features a fluorine atom instead of an ethynyl group, leading to different chemical properties and reactivity.
Methyl 3-nitropyridine-4-carboxylate: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
Pyridazine and Pyridazinone Derivatives: These compounds contain two adjacent nitrogen atoms in the ring, resulting in different biological activities and applications.
This compound is unique due to its ethynyl group, which imparts distinct reactivity and potential for various chemical transformations. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1256818-09-3 |
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Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
methyl 4-ethynylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H7NO2/c1-3-7-4-5-10-6-8(7)9(11)12-2/h1,4-6H,2H3 |
InChI Key |
GHAVPQVKCBURBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)C#C |
Origin of Product |
United States |
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